![molecular formula C16H15ClN4O B2823522 (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide CAS No. 1181484-46-7](/img/structure/B2823522.png)
(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a pyrazole derivative that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs).
Wissenschaftliche Forschungsanwendungen
Polymeric Materials
One area of application involves the development of aromatic polyamides and polyimides containing pendent pyrazole rings, showcasing the utility of pyrazole-containing compounds in the creation of new materials. These polymers, characterized by their solubility in various organic solvents and thermal stability, have potential uses in high-performance applications due to their robust physical properties (Kim et al., 2016).
Antimicrobial Activity
Research on pyrazole derivatives has also demonstrated antimicrobial activity, indicating their potential as therapeutic agents. For instance, the synthesis of pyrazole-1-sulphonamides and related compounds has been explored for their moderate antimicrobial efficacy against various bacteria and fungi (Sharshira & Hamada, 2012). Such studies underscore the potential of pyrazole derivatives in pharmaceutical research, specifically in the development of new antimicrobial agents.
Anticancer and Antimicrobial Agents
Further research into pyrazole derivatives has led to the identification of compounds with anticancer and antimicrobial properties. A study by Katariya, Vennapu, and Shah (2021) highlighted the synthesis of novel biologically potent compounds incorporating oxazole, pyrazoline, and pyridine heterocycles, demonstrating significant anticancer activity against a panel of cancer cell lines, as well as notable antibacterial and antifungal activities. These findings indicate the potential of pyrazole derivatives in the development of new treatments for cancer and infectious diseases (Katariya, Vennapu, & Shah, 2021).
Molecular Docking and Drug Design
The use of pyrazole derivatives in drug design is further supported by molecular docking studies, which help in understanding the interaction of these compounds with biological targets. For example, the molecular interaction studies of cannabinoid receptor antagonists have provided insights into the design of compounds with specific therapeutic actions, illustrating the utility of pyrazole derivatives in rational drug design (Shim et al., 2002).
Eigenschaften
IUPAC Name |
(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c1-11(2)20-16(22)13(8-18)7-12-9-19-21(10-12)15-5-3-14(17)4-6-15/h3-7,9-11H,1-2H3,(H,20,22)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZUFLXDFIJESQ-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CN(N=C1)C2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=CN(N=C1)C2=CC=C(C=C2)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isobutyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2823439.png)


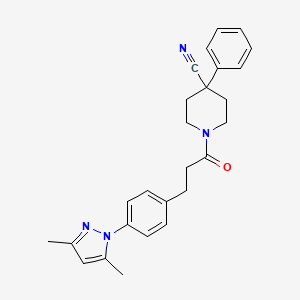
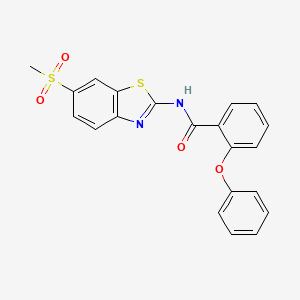

![2-[6-(4-Fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2823446.png)

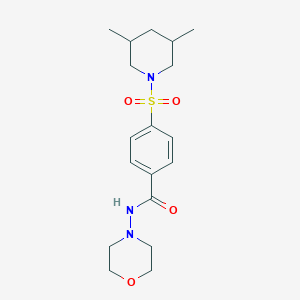
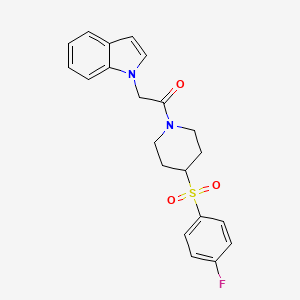
![N-(1H-benzo[d]imidazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2823454.png)
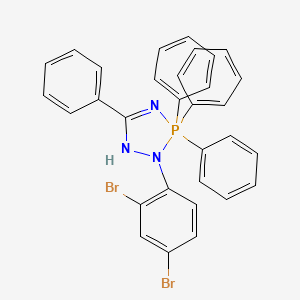
![3-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2823460.png)
![2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid](/img/no-structure.png)